![molecular formula C24H22FN5 B2581267 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384372-68-3](/img/structure/B2581267.png)
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It’s a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of 1-(4-bromobenzyl)piperazine and triethylamine in acetone . The residue obtained after evaporation of the solvent under vacuum is purified by silica gel chromatography .Molecular Structure Analysis
The molecular formula of this compound is C11H15FN2 . It has a monoisotopic mass of 194.121933 Da .Chemical Reactions Analysis
This compound is used as a precursor in the synthesis of various biologically active molecules . The specific reactions it undergoes would depend on the desired end product.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 277.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 54.5±0.3 cm3 .Scientific Research Applications
Radiosynthesis and Imaging Applications
- A study conducted by Labas et al. (2009) explored the radiosynthesis of a NR2B-selective NMDA receptor antagonist for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography (PET). This work demonstrates the compound's utility in neuroscience research, particularly in studying brain receptors and neurological conditions (Labas et al., 2009).
Antifungal Activity
- Research by Jin et al. (2015) synthesized a series of compounds including the piperazine moiety to test their antifungal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. This indicates the compound's potential in developing antifungal agents (Jin et al., 2015).
Molecular and Structural Analysis
- A study by Mahesha et al. (2019) examined the molecular structures and intermolecular interactions of closely related compounds, providing insights into their chemical behavior and potential applications in material science and drug design (Mahesha et al., 2019).
Antihistaminic Activity
- Gadhave et al. (2012) focused on the synthesis and evaluation of benzimidazole derivatives for their antihistaminic potential. The research highlights the compound's relevance in developing treatments for allergic conditions (Gadhave et al., 2012).
Fluorescent Probes for DNA Detection
- A study by Perin et al. (2011) developed novel aminated benzimidazo[1,2-a]quinolines as potential fluorescent probes for DNA detection, underscoring the compound's application in molecular biology and genetic research (Perin et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is tyrosinase . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, a process that leads to the production of melanin, which is responsible for pigmentation, UV radiation, and free radicals protection .
Mode of Action
This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The compound this compound affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to eumelanin and pheomelanin . This results in a decrease in melanin production, which can lead to a reduction in pigmentation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on tyrosinase . By inhibiting this enzyme, the compound reduces melanin production, which can lead to a decrease in pigmentation . This could potentially be beneficial in the treatment of hyperpigmentation disorders .
Future Directions
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5/c1-17-14-23(30-22-5-3-2-4-21(22)27-24(30)20(17)15-26)29-12-10-28(11-13-29)16-18-6-8-19(25)9-7-18/h2-9,14H,10-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXOTCVXBLGFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.